molecular formula C9H17NO2 B2624953 Ethyl 2-ethylpyrrolidine-3-carboxylate CAS No. 2155493-94-8

Ethyl 2-ethylpyrrolidine-3-carboxylate

Cat. No.: B2624953
CAS No.: 2155493-94-8
M. Wt: 171.24
InChI Key: PNDBOBDXRPUHOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethylpyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane . This reaction leads to the formation of the pyrrolidine ring, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : Ethyl 2-ethylpyrrolidine-3-carboxylate is utilized in the synthesis of pharmaceuticals targeting the central nervous system. Its structural features allow it to mimic natural substrates, facilitating interactions with enzymes and receptors involved in neurotransmitter synthesis.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurological disorders.

2. Organic Synthesis

  • Building Block : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ester functionality allows for further functionalization through reactions such as alkylation and acylation.
  • Chiral Ligand : As a chiral compound, it can act as a ligand in asymmetric catalysis, promoting stereoselective reactions essential for producing specific enantiomers in pharmaceutical applications.

3. Biological Studies

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.
  • Antimicrobial Activity : Emerging evidence indicates potential antimicrobial properties against certain pathogens, warranting further investigation into its use as an antimicrobial agent.

Inhibition Studies

In vitro studies have demonstrated that this compound can effectively inhibit enzymes related to neurotransmitter synthesis. For instance, it has shown promising results in binding to active sites of enzymes crucial for dopamine and serotonin pathways.

Mechanism of Action

The mechanism of action of ethyl 2-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or allosteric sites, leading to changes in the conformation and function of the target proteins .

Comparison with Similar Compounds

Ethyl 2-ethylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

IUPAC Name

ethyl 2-ethylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-8-7(5-6-10-8)9(11)12-4-2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDBOBDXRPUHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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